molecular formula C39H69NO14 B1222748 2'-O-Acetylerythromycin A CAS No. 992-69-8

2'-O-Acetylerythromycin A

Cat. No. B1222748
CAS RN: 992-69-8
M. Wt: 776 g/mol
InChI Key: CVBHEIRZLPKMSH-SNWVVRALSA-N
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Description

Erythromycin acistrate is an aminoglycoside.

Scientific Research Applications

Antibacterial Activity

A study by Tanikawa et al. (2003) synthesized a series of acylides, including derivatives of erythromycin, which displayed significant potent antibacterial activity. These compounds were effective against both Gram-positive pathogens, including resistant strains, and Gram-negative pathogens like H. influenzae (Tanikawa et al., 2003).

Puromycin Research

While not directly about 2'-O-Acetylerythromycin A, a study by Aviner (2020) discussed puromycin, a similar antibiotic. Puromycin has diverse applications in probing protein synthesis across various model systems, including cell-free translation and whole animals. Modifications of puromycin, like acetylation, enable a range of research applications (Aviner, 2020).

Analytical Methods for Erythromycin Derivatives

Laakso et al. (1990) developed a chromatographic method for determining plasma concentrations of erythromycin and its derivatives, including 2'-acetylerythromycin. This method is significant for pharmacokinetic studies and has shown good precision and accuracy (Laakso et al., 1990).

Impurity Profiling in Antibiotics

Morgan et al. (1990) utilized high-performance liquid chromatography to identify impurities in clarithromycin, a related antibiotic. This method aids in understanding the stability and purity of antibiotics like erythromycin derivatives (Morgan et al., 1990).

Bacteriocin Functions and Applications

Research by Chikindas et al. (2018) on bacteriocins, antimicrobial peptides produced by bacteria, reveals their potential as next-generation antibiotics. These findings could be relevant to erythromycin derivatives in exploring new antimicrobial strategies (Chikindas et al., 2018).

Immunomodulatory Effects of Macrolides

A study by Morikawa et al. (1994) examined the immunomodulatory effects of macrolide antibiotics, which could be applicable to erythromycin derivatives. These findings are relevant in understanding how such antibiotics can modulate immune responses, potentially useful in various clinical settings (Morikawa et al., 1994).

Antiviral Applications in COVID-19

Yacouba et al. (2021) and La Scola et al. (2020) explored the repurposing of antibiotics like azithromycin (a macrolide antibiotic similar to erythromycin) in COVID-19 treatment. These studies highlight the potential antiviral applications of macrolide antibiotics, which could extend to erythromycin derivatives (Yacouba et al., 2021); (La Scola et al., 2020).

properties

CAS RN

992-69-8

Product Name

2'-O-Acetylerythromycin A

Molecular Formula

C39H69NO14

Molecular Weight

776 g/mol

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C39H69NO14/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37-,38-,39-/m1/s1

InChI Key

CVBHEIRZLPKMSH-SNWVVRALSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

synonyms

2'-acetyl erythromycin stearate salt
erythromycin 2'-acetate
erythromycin acistrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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